molecular formula C9H11NO B1169899 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI) CAS No. 185067-10-1

5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI)

Cat. No.: B1169899
CAS No.: 185067-10-1
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Description

5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI) is a heterocyclic compound that features a fused cyclopentane and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI) can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . This method allows for the formation of the desired cyclopenta[b]pyridine derivatives with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic systems to achieve high yields and selectivity. For example, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant has been reported . This method is advantageous due to its mild reaction conditions and high chemoselectivity.

Mechanism of Action

The mechanism by which 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI) exerts its effects involves interactions with molecular targets such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI) is unique due to its specific structural features, such as the presence of a hydroxyl group and a methyl group at the 7-position. These modifications can significantly influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(5R,7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6,9,11H,4H2,1H3/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAULFLQQVQANMT-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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